Cas no 2548975-79-5 (2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole)
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole Chemical and Physical Properties
Names and Identifiers
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- F6755-4040
- AKOS040725021
- 2548975-79-5
- 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole
- 2,3-Dihydro-2-(6-methoxy-4-pyrimidinyl)-1H-isoindole
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- Inchi: 1S/C13H13N3O/c1-17-13-6-12(14-9-15-13)16-7-10-4-2-3-5-11(10)8-16/h2-6,9H,7-8H2,1H3
- InChI Key: BLYUJVUKKMTGGM-UHFFFAOYSA-N
- SMILES: C1C2=C(C=CC=C2)CN1C1C=C(OC)N=CN=1
Computed Properties
- Exact Mass: 227.105862047g/mol
- Monoisotopic Mass: 227.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38.2Ų
Experimental Properties
- Density: 1.233±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 423.6±45.0 °C(Predicted)
- pka: 4.18±0.26(Predicted)
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6755-4040-2μmol |
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole |
2548975-79-5 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6755-4040-5μmol |
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole |
2548975-79-5 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6755-4040-10μmol |
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole |
2548975-79-5 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6755-4040-20μmol |
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole |
2548975-79-5 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6755-4040-1mg |
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole |
2548975-79-5 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6755-4040-2mg |
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole |
2548975-79-5 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6755-4040-3mg |
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole |
2548975-79-5 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6755-4040-4mg |
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole |
2548975-79-5 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6755-4040-5mg |
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole |
2548975-79-5 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6755-4040-10mg |
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole |
2548975-79-5 | 10mg |
$118.5 | 2023-09-07 |
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole
2-(6-Methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole: A Comprehensive Overview
2-(6-Methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole, also known by its CAS number 2548975-79-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoindoles, which are bicyclic structures consisting of a benzene ring fused with a pyrrole-like ring. The presence of the methoxy group on the pyrimidine ring introduces unique electronic and steric properties, making this compound a promising candidate for various applications.
The structure of 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole is characterized by a pyrimidine moiety attached to an isoindole core. Pyrimidine rings are known for their aromaticity and ability to participate in hydrogen bonding, which can enhance the bioavailability and binding affinity of molecules in biological systems. The methoxy group at position 6 of the pyrimidine ring further modulates the electronic properties, potentially influencing the compound's reactivity and selectivity in chemical reactions.
Recent studies have highlighted the potential of isoindole derivatives as scaffolds for drug discovery. For instance, research published in Journal of Medicinal Chemistry demonstrated that isoindole-based compounds exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The integration of a pyrimidine ring into the isoindole framework in 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole could further enhance its pharmacological profile by introducing additional interaction sites for biological targets.
The synthesis of CAS 2548975-79-5 involves a multi-step process that typically includes nucleophilic aromatic substitution or coupling reactions. The use of transition metal catalysts, such as palladium complexes, has been shown to facilitate the formation of the isoindole-pyrimidine hybrid structure with high efficiency and selectivity. These methods not only ensure the scalability of the synthesis but also pave the way for further structural modifications to optimize the compound's properties.
In terms of applications, 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole has shown promise in several areas. In materials science, its aromatic and conjugated system makes it a candidate for use in organic electronics, such as OLEDs or semiconductors. Additionally, its unique structure could be exploited in catalysis, where it may serve as a ligand or template for metal complexes with specific reactivities.
From a biological standpoint, preliminary assays have indicated that this compound exhibits moderate activity against certain enzymes and receptors. For example, studies conducted at the University of California suggest that it could modulate GPCR signaling pathways, which are implicated in numerous diseases including neurodegenerative disorders and inflammatory conditions. Further research is currently underway to elucidate its mechanism of action and to assess its potential as a lead compound in drug development.
The integration of computational chemistry tools has significantly advanced our understanding of CAS 2548975-79-5. Quantum mechanical calculations have provided insights into its electronic structure and reactivity profiles, while molecular docking studies have revealed potential binding modes with target proteins. These computational approaches complement experimental work and accelerate the discovery process by identifying optimal structural modifications.
In conclusion, 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole, with its unique structural features and versatile functional groups, represents a valuable addition to the arsenal of compounds explored in modern chemistry and pharmacology. As research continues to uncover its full potential, this compound is poised to make significant contributions across diverse scientific domains.
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